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Intracranial Efficacy of Osimertinib

Study Type & Population
CNS Objective
Response Rate
(CNS ORR)

CNS Disease
Control Rate
(CNS DCR)

Key Survival
Outcomes

Citation

Meta-Analysis (15 studies,

324 patients)

64% (95% CI,

53%-76%)

90% (95% CI,

85%-93%)

N/A (Pooled

analysis)

[1]

Phase II Trial (160 mg)
(T790M+ patients with
brain/leptomeningeal mets,

post-TKI)

55.0%
(Intracranial)

77.5%
(Intracranial)

Median PFS: 7.6
mo; Median OS:
16.9 mo (BM

cohort)

[2]

Retrospective Study (First-

line, 62 patients with BMs)

91.9% (Systemic)

& 91.9% (CNS)

96.8%
(Systemic) &
100% (CNS)

Median PFS: 24.5
mo; Median OS:
35.2 mo

[3]

Detailed Experimental Data and Context

To fully interpret the data in the table, here is crucial context on the study designs and patient populations.
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Meta-Analysis (2020): This analysis pooled data from 15 diverse studies, including clinical trials and

retrospective cohorts. The included patients were typically those with advanced, EGFR-mutant
NSCLC and brain metastases who received osimertinib at the standard 80 mg dose. This provides

the broadest view of the drug's real-world intracranial activity [1].
Phase II Trial of High-Dose Osimertinib (160 mg): This prospective study focused on a more

challenging patient population: those with EGFR T790M-positive NSCLC and brain or
leptomeningeal metastases who had progressed on prior EGFR TKIs. The primary endpoints

were designed to test the high dose's efficacy in this setting, which explains the different response
rates compared to the meta-analysis [2].

Retrospective Study (First-line, 2025): This recent real-world study from Vietnam evaluated
osimertinib's effectiveness as a first-line treatment in patients with brain metastases. The superior

response and survival outcomes likely reflect the use of osimertinib in the first-line setting, as
established by the FLAURA trial, and before the development of treatment resistance [3].

Experimental Protocols from Key Studies

For research and development professionals, the methodologies from these studies are as important as the

outcomes.

Typical Clinical Trial Protocol for Intracranial Response:

Patient Population: Adults with confirmed EGFR-mutant NSCLC and radiologically confirmed
brain metastases (BM) or leptomeningeal disease (LMD).

Intervention: Osimertinib administered orally at 80 mg or 160 mg once daily.
Assessment Method: Intracranial response was assessed by blinded independent
central review (BICR) or investigators using brain MRI.
Response Criteria: RANO-LM criteria (Response Assessment in Neuro-Oncology for

Leptomeningeal Metastasis) or modified RECIST 1.1 criteria for brain metastases.
Endpoints: Primary endpoints often include CNS ORR (confirmed complete or partial

response) and CNS DCR (complete response, partial response, or stable disease). Secondary
endpoints include CNS progression-free survival (PFS) and overall survival (OS) [2] [1].

Mechanistic Preclinical Investigation: One study used desorption electrospray ionization mass
spectrometry imaging (DESI-MSI) to confirm widespread distribution and similar concentrations of

osimertinib in both treatment-sensitive and treatment-resistant brain metastases in mouse models.
This technique helped rule out inadequate drug exposure as a primary cause of resistance, pointing

instead to adaptive features of cancer cells in the brain microenvironment [4].
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Mechanisms of Resistance and the Brain
Microenvironment

A significant challenge is the eventual development of resistance. Preclinical research is shedding light on

how the unique brain environment contributes to this.

The following diagram illustrates the complex interplay between tumor cells and the brain microenvironment

that can lead to osimertinib resistance.
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Key insights from this model include:

Microenvironment-Driven Survival: The brain microvascular environment, rich in proteins like
laminin, can activate survival pathways such as RhoA/SRF in tumor cells. This can promote a slow-

cycling, persistent state that allows cancer cells to survive initial osimertinib treatment [4].
Immune Suppression: The brain metastatic niche is often immunosuppressive, with infiltrating

tumor-associated macrophages (TAMs) and neutrophils (TANs) that secrete factors inhibiting T-
cell function and promoting angiogenesis. Astrocytes (brain resident cells) can also be activated to

further support this immunosuppressive environment [5].
Circular RNA Pathways: EGFR-independent mechanisms also play a role. Recent research

identified that the circRNA circ_PPAPDC1A can promote osimertinib resistance by acting as a
"sponge" for miR-30a-3p, leading to activation of the IGF1R/PI3K/AKT/mTOR signaling pathway, a

known driver of cell survival and proliferation [6].

Future Directions and Combination Strategies

Research is now focused on overcoming resistance. The recent COMPEL study provides a clinical strategy

for managing systemic progression. It found that for patients with non-CNS progression on first-line

osimertinib, continuing osimertinib while adding platinum-pemetrexed chemotherapy significantly

improved progression-free survival compared to switching to chemotherapy alone (median PFS 8.4 vs. 4.4

months) [7]. This suggests that tumor resistance can be heterogeneous and a portion of cells remains

sensitive to osimertinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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